molecular formula C18H16INO5 B13129060 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione CAS No. 61556-30-7

1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione

Cat. No.: B13129060
CAS No.: 61556-30-7
M. Wt: 453.2 g/mol
InChI Key: SRQQTQINVNSTBW-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C19H19NO6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.

    Functional Group Introduction: The amino and hydroxy groups are introduced through nitration and subsequent reduction reactions.

    Etherification: The ethoxy groups are added via etherification reactions using appropriate alkyl halides.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in cancer therapy . Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthracene-9,10-dione: Similar in structure but with a methoxy group instead of an iodine atom, leading to different reactivity and applications.

    1-Amino-4-hydroxy-2-(2-(2-chloroethoxy)ethoxy)anthracene-9,10-dione:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for specific applications in medicine and industry .

Properties

CAS No.

61556-30-7

Molecular Formula

C18H16INO5

Molecular Weight

453.2 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[2-(2-iodoethoxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C18H16INO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2

InChI Key

SRQQTQINVNSTBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCI)N

Origin of Product

United States

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